

Application Notes and Protocols for In Vivo Studies of IK-175

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Compound of Interest

Compound Name: *Antitumor agent-175*

Cat. No.: *B15601157*

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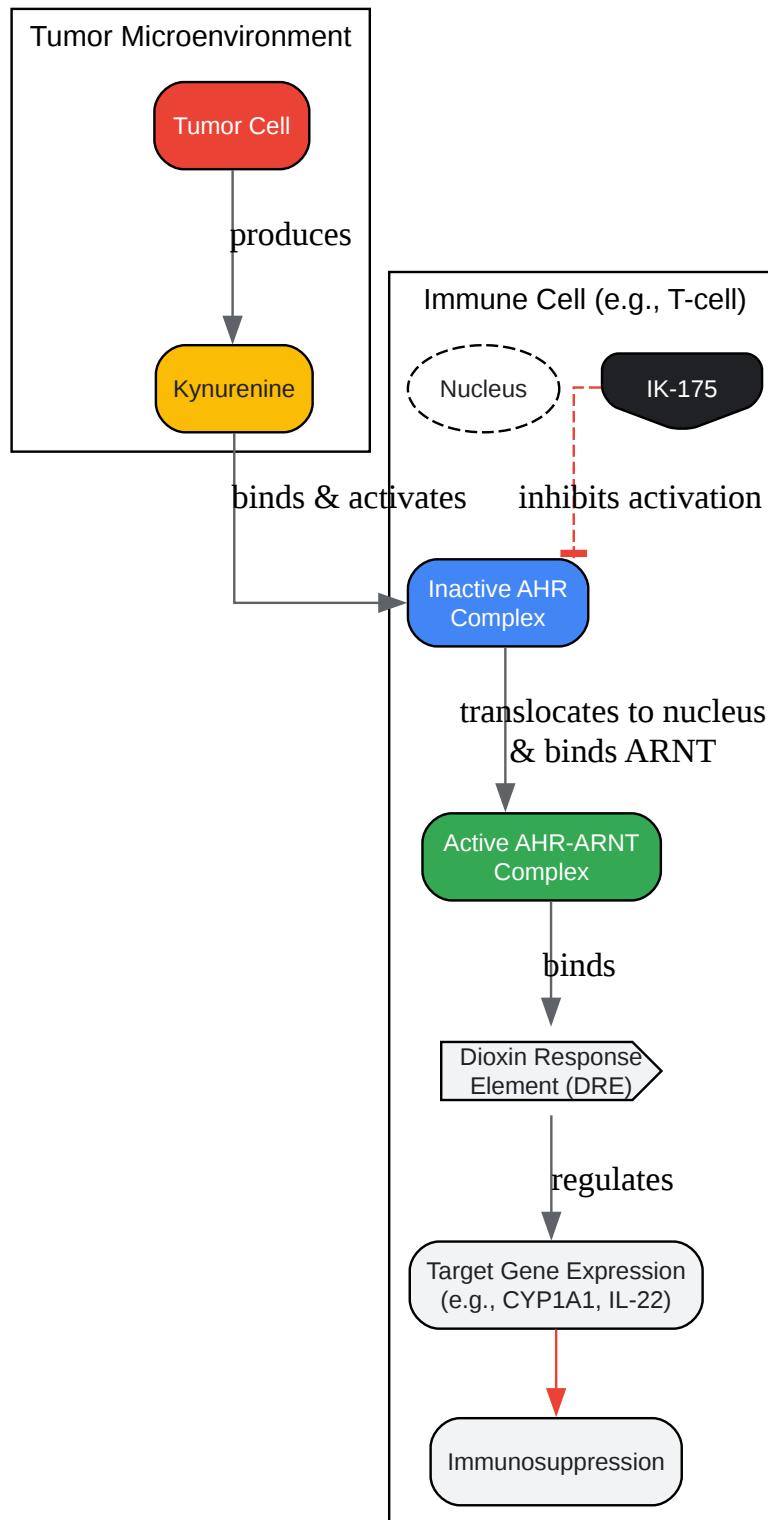
Abstract

IK-175 is a potent and selective, orally bioavailable antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in tumor immune evasion.[\[1\]](#) [\[2\]](#)[\[3\]](#) By inhibiting AHR, IK-175 aims to restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy.[\[4\]](#)[\[5\]](#) These application notes provide detailed protocols for the formulation and in vivo administration of IK-175 in preclinical animal models, along with a summary of its pharmacokinetic properties and mechanism of action.

Mechanism of Action: AHR Signaling Pathway

The Aryl Hydrocarbon Receptor is a transcription factor that, upon activation by ligands such as kynurenone found in the tumor microenvironment, translocates to the nucleus.[\[3\]](#)[\[5\]](#) In the nucleus, it forms a heterodimer with the ARNT protein and binds to Dioxin Response Elements (DREs) in the DNA, leading to the transcription of target genes like CYP1A1 and IL-22.[\[5\]](#)[\[6\]](#) This signaling cascade ultimately results in immunosuppression. IK-175 acts by blocking the initial activation of the AHR, thereby preventing its nuclear translocation and subsequent gene transcription, which helps to restore a pro-inflammatory tumor microenvironment.[\[4\]](#)[\[5\]](#)[\[6\]](#)

AHR Signaling Pathway and IK-175 Inhibition

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Caption: AHR signaling pathway and the mechanism of action of IK-175.

Quantitative Data Summary

In Vitro Potency

Cell Line	Species	IC50
Various	Human, Rodent	~35-150 nM[6]
Activated Human T-cells (IL-22 inhibition)	Human	7 nM[5]

Preclinical Pharmacokinetics of IK-175

Species	Route	Dose	Oral Bioavailability	Elimination Half-life
Balb/c Mice	IV	3 mg/kg	-	~7 hours[4][5]
Balb/c Mice	Oral	3 mg/kg	~50%	~7 hours[4][5]
Sprague-Dawley Rats	IV	2.5 mg/kg	-	Not specified
Sprague-Dawley Rats	Oral	5 and 25 mg/kg	Not specified	Not specified
Beagle Dogs	Not specified	Not specified	Not specified	Not specified
Cynomolgus Monkeys	Not specified	Not specified	Not specified	Not specified

Pharmacokinetic studies in rats, dogs, and monkeys have been conducted, though specific data points are not detailed in the provided search results.[4]

Experimental Protocols

In Vivo Formulation Preparation

IK-175 can be formulated for oral administration in preclinical studies using one of the following methods.

Formulation 1: Aqueous-based Vehicle

This formulation is suitable for achieving a clear solution.

- Components:
 - IK-175
 - Dimethyl sulfoxide (DMSO)
 - PEG300
 - Tween-80
 - Saline (0.9% NaCl)
- Preparation Protocol (for a 2.5 mg/mL solution):
 - Prepare a stock solution of IK-175 in DMSO (e.g., 25 mg/mL).
 - To prepare 1 mL of the final formulation, sequentially add and mix the following components:
 - 100 µL of 25 mg/mL IK-175 in DMSO stock solution.
 - 400 µL of PEG300. Mix until the solution is clear.
 - 50 µL of Tween-80. Mix until the solution is clear.
 - 450 µL of saline. Mix until the solution is clear.[\[7\]](#)

Formulation 2: Oil-based Vehicle

This formulation provides an alternative for oral administration.

- Components:
 - IK-175
 - Dimethyl sulfoxide (DMSO)

- Corn Oil
- Preparation Protocol (for a 2.5 mg/mL solution):
 - Prepare a stock solution of IK-175 in DMSO (e.g., 25 mg/mL).
 - To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL IK-175 in DMSO stock solution to 900 µL of corn oil.[\[8\]](#)
 - Mix thoroughly until a clear solution is achieved.[\[8\]](#)

In Vivo Dosing and Efficacy Study Workflow

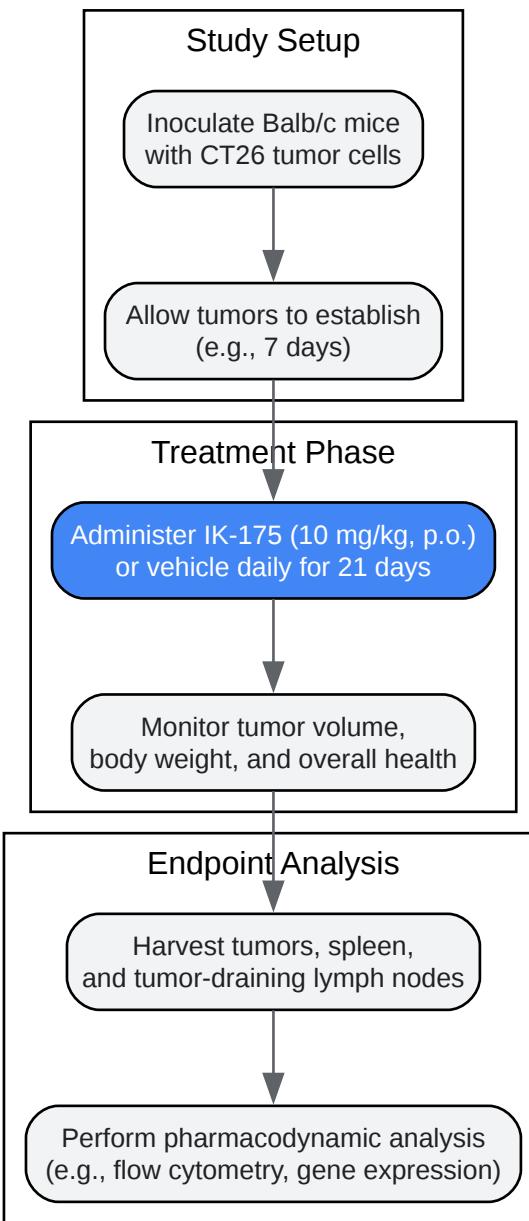
The following protocol outlines a general workflow for an in vivo efficacy study in a mouse tumor model.

Animal Model: Balb/c mice with syngeneic colorectal cancer (CT26) tumors.[\[7\]](#)

Dosing Regimen: 10 mg/kg of IK-175 administered orally, once daily for 3 weeks.[\[7\]](#)

Experimental Workflow:

In Vivo Efficacy Study Workflow for IK-175



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Caption: General experimental workflow for an in vivo efficacy study of IK-175.

Endpoint Analysis:

Upon completion of the study, tumors and other relevant tissues (e.g., spleen, tumor-draining lymph nodes) can be harvested for various pharmacodynamic analyses, including:[5]

- Flow cytometry to assess changes in immune cell populations.
- Gene expression analysis (e.g., qPCR) to measure the modulation of AHR target genes.

Safety and Toxicology

IK-175 has undergone single-dose and repeated-dose toxicological studies in both rodent and non-rodent species, including 28-day GLP studies in rats and monkeys.[\[6\]](#) It has demonstrated a favorable safety profile in these preclinical studies and is currently being evaluated in a Phase 1a/b clinical trial in patients with advanced solid tumors.[\[4\]](#)[\[9\]](#)[\[10\]](#)

Conclusion

IK-175 is a promising AHR antagonist with demonstrated preclinical in vivo activity. The provided formulation and experimental protocols offer a starting point for researchers investigating the anti-tumor effects of IK-175 in various cancer models. Careful consideration of the appropriate vehicle and dosing regimen is crucial for obtaining reliable and reproducible results.

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